1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
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Overview
Description
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound It is characterized by the presence of a sulfonyl group attached to a dichloromethoxybenzene ring, which is further connected to a methyl-phenyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps:
Formation of 3,4-dichloro-2-methoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 3,4-dichloro-2-methoxybenzene with chlorosulfonic acid under controlled conditions.
Coupling with 4-methyl-2-phenyl-1H-imidazole: The sulfonyl chloride intermediate is then reacted with 4-methyl-2-phenyl-1H-imidazole in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.
Scientific Research Applications
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichloro-2-methoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole: is similar to other sulfonyl imidazole derivatives.
3,4-dichloro-2-methoxybenzenesulfonyl chloride: This intermediate shares the sulfonyl chloride group but lacks the imidazole moiety.
Uniqueness
Structural Uniqueness: The combination of the sulfonyl group with the dichloromethoxybenzene and imidazole moieties makes this compound unique.
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-11-10-21(17(20-11)12-6-4-3-5-7-12)25(22,23)14-9-8-13(18)15(19)16(14)24-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNYJSMXRVBYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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